Ethyl 5-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate
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Overview
Description
Ethyl 5-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl 2-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate with suitable reagents to introduce the amino group at the 5-position .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with different functional groups, while substitution reactions can produce a variety of substituted quinoline compounds .
Scientific Research Applications
Ethyl 5-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 5-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Ethyl 5-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate: Similar structure but with the amino group at the 2-position.
Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate: Contains an oxo group instead of an amino group at the 5-position
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Biological Activity
Ethyl 5-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a tetrahydroquinoline skeleton with both an amino group and a carboxylate ester functionality, making it a promising candidate for drug development targeting various diseases.
Chemical Structure and Properties
The molecular formula of this compound is C12H14N2O2. The presence of the amino group allows for potential interactions with biological targets, while the carboxylate moiety can participate in various chemical reactions.
The mechanism of action for this compound involves its interaction with specific molecular targets within cells. These interactions may modulate enzyme activity or receptor function, leading to various biological effects. The compound is believed to exert its effects through:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : The compound could bind to receptors, influencing signal transduction processes.
Biological Activities
This compound has been studied for several biological activities:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. It has been tested against Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. It has shown cytotoxic effects on cancer cell lines in vitro.
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory activity in animal models. It demonstrated efficacy in reducing inflammation markers in carrageenan-induced paw edema models.
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound better, it is useful to compare it with similar compounds:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
Ethyl 2-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate | Similar tetrahydroquinoline structure | Known for its potent antimicrobial activity |
Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate | Contains an oxo group instead of an amino group | Exhibits different reactivity patterns and biological activities |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Study : A study published in PubMed evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. Results indicated a minimum inhibitory concentration (MIC) that suggests potential as a therapeutic agent against infections caused by resistant bacteria .
- Cytotoxicity Assay : In vitro tests on cancer cell lines revealed that the compound induced apoptosis at certain concentrations. The study highlighted its potential role as an adjunct therapy in cancer treatment .
- Anti-inflammatory Research : In vivo experiments demonstrated that administration of this compound significantly reduced paw edema in rats compared to control groups .
Properties
Molecular Formula |
C12H16N2O2 |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
ethyl 5-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c1-2-16-12(15)8-6-9-10(13)4-3-5-11(9)14-7-8/h6-7,10H,2-5,13H2,1H3 |
InChI Key |
CWRNOPBVFJGKPC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CCCC2N)N=C1 |
Origin of Product |
United States |
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